molecular formula C₄₄H₇₂N₁₀O₁₅ B612650 HIV p17 Gag (77-85) CAS No. 147468-65-3

HIV p17 Gag (77-85)

Katalognummer: B612650
CAS-Nummer: 147468-65-3
Molekulargewicht: 981.10
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

HIV p17 Gag (77-85), also known as SLYNTVATL or SL9, is a human leukocyte antigen (HLA)-A0201-restricted cytotoxic T lymphocyte (CTL) epitope derived from the matrix protein p17 of HIV-1. This 9-amino acid peptide (Ser-Leu-Tyr-Asn-Thr-Val-Ala-Thr-Leu) plays a critical role in viral assembly and immune evasion . It is the first identified CTL epitope in HIV-1 and is recognized by 75% of chronically infected HLA-A0201-positive individuals, though it is rarely targeted during acute infection . The peptide has a molecular weight of 980.52 Da (C₄₄H₇₂N₁₀O₁₅) and is used extensively in immunotherapy research, particularly in vaccine development and cross-reactivity studies .

Biologische Aktivität

HIV p17 Gag (77-85), also known as SLYNTVATL (SL9), is a crucial peptide derived from the matrix protein of the Human Immunodeficiency Virus type 1 (HIV-1). It plays a significant role in eliciting immune responses, particularly through cytotoxic T lymphocytes (CTLs). This article explores the biological activity of HIV p17 Gag (77-85), including its immunogenic properties, cross-reactivity with other viral epitopes, and implications for vaccine development.

Structure and Function

HIV p17 Gag (77-85) is an epitope presented by the HLA-A*02:01 molecule, recognized by CD8+ T cells. This peptide is integral to the integrity of the virion particle and is involved in various stages of the viral life cycle, including assembly and budding. The immunogenicity of this peptide has led to its identification as one of the first CTL epitopes associated with HIV-1, demonstrating significant potential for therapeutic applications.

Key Features

  • Sequence : SLYNTVATL
  • Length : 9 amino acids
  • HLA Restriction : HLA-A*02:01
  • Role : Induces CTL responses against HIV-infected cells.

Cytotoxic T Lymphocyte (CTL) Activation

Research indicates that HIV p17 Gag (77-85) can stimulate specific CTL responses in about 75% of chronically infected individuals who express HLA-A*02:01. However, this response is less frequently observed in acute infections. The CTLs generated are capable of recognizing and eliminating HIV-infected cells, thereby playing a critical role in controlling viral replication during chronic infection .

Case Studies

  • Chronic Infection Studies : In studies involving chronically infected patients, SL9-specific CTLs were found to correlate inversely with viral load, suggesting that higher levels of these CTLs are associated with better control of HIV replication .
  • Vaccine Trials : Trials using peptide-based vaccines targeting SL9 have shown promise in eliciting robust immune responses. For instance, a study reported that healthy donors' CD8+ T cells could be primed ex vivo to produce SL9-specific CTLs that proliferate effectively upon stimulation .

Table 1: Summary of Immunogenic Responses

Study ReferencePopulationHLA TypeResponse RateComments
Chronic HIV-infectedA*02:0175%Strong correlation with viral load control
Healthy donorsA*02:01HighEx vivo priming successful
Vaccine recipientsA*02:01VariableImmunodominance observed similar to chronic infection

Cross-Reactivity with Other Viral Epitopes

HIV p17 Gag (77-85) has demonstrated cross-reactivity with epitopes from other viruses, notably influenza virus matrix protein (FLU-M1) and hepatitis C virus (HCV). This cross-reactivity may enhance immune responses in individuals previously exposed to these viruses.

Findings

  • Influenza Virus : Studies have shown that immunity against FLU-M1 can induce a specific response against HIV p17 Gag (77-85), suggesting potential for using prior influenza vaccinations to boost HIV immunity .
  • HCV Co-Infection : Research indicates possible T cell cross-reactivity between HCV NS5B and HIV p17 Gag epitopes, which could have implications for co-infected patients .

Implications for Vaccine Development

The unique properties of HIV p17 Gag (77-85) make it an attractive candidate for vaccine development. Its ability to elicit strong CTL responses could be harnessed in creating effective therapeutic vaccines aimed at controlling or preventing HIV infection.

Challenges and Considerations

Despite its potential, designing effective vaccines using SL9 faces challenges:

  • Immunodominance Variability : The immunodominance of SL9 varies between individuals and across different stages of infection.
  • Escape Mutations : The presence of escape mutations in the viral genome can diminish the effectiveness of SL9-targeted therapies .

Wissenschaftliche Forschungsanwendungen

Immune Response Stimulation

The primary application of HIV p17 Gag (77-85) is its use in stimulating CTL responses in peripheral blood mononuclear cells (PBMCs). Research has shown that this peptide can effectively activate CTLs, which are essential for controlling viral infections. The ELISPOT assay is commonly employed to quantify the specificity of the peptide and the release of interferon-gamma by effector cells .

Vaccine Development

HIV p17 Gag (77-85) is being investigated as a potential component of therapeutic vaccines aimed at enhancing immune responses against HIV. Its immunogenic properties make it suitable for inclusion in vaccine formulations designed to boost the body's ability to recognize and eliminate HIV-infected cells .

Cross-Reactivity Studies

Studies have indicated that HIV p17 Gag (77-85) shares structural similarities with epitopes from other viruses, such as influenza and hepatitis C virus (HCV). This cross-reactivity may enhance immune responses in individuals co-infected with HIV and these viruses, suggesting that prior exposure to influenza could influence the immune response to HIV .

Case Study 1: CTL Responses in Chronic Infection

A study involving patients with chronic HIV infection demonstrated that CTL clones recognizing the HIV p17 Gag (77-85) epitope exhibited high antiviral efficiency. The findings indicated that these CTLs were able to effectively inhibit viral replication, highlighting the importance of this epitope in controlling HIV .

Case Study 2: Disguise Detection Strategy

Research exploring a "disguise detection" strategy utilized CD8 T-cells expressing T-cell receptors specific for SLYNTVATL. The study found that these engineered T-cells could target virally infected cells effectively, even when the virus mutated its surface antigens to evade detection . This approach underscores the potential of using HIV p17 Gag (77-85) for innovative therapeutic interventions.

Data Table: Summary of Applications

Application Description Findings
Immune Response StimulationActivation of CTLs using PBMCsSignificant IFN-gamma release observed in response to SLYNTVATL stimulation
Vaccine DevelopmentInclusion in therapeutic vaccines to enhance immune responsePromising results in boosting CTL responses against HIV
Cross-Reactivity StudiesInvestigation of immune responses influenced by exposure to other virusesEvidence of cross-reactivity with influenza and HCV, enhancing immune recognition
Disguise Detection StrategyTargeting infected cells using engineered CD8 T-cells specific for SLYNTVATLEffective reduction of HIV spread observed in co-culture experiments

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for characterizing the HLA-A*0201-restricted CTL response to HIV p17 Gag (77-85)?

  • Methodology : Use HLA-A*0201 tetramer staining combined with ELISPOT or intracellular cytokine staining (ICS) to quantify antigen-specific CD8+ T cells. Peptide stimulation of PBMCs followed by flow cytometry can validate epitope-specific responses .
  • Key Considerations : Optimize peptide concentration (e.g., 1–10 μg/mL) and include controls for non-specific activation (e.g., irrelevant peptides). Use overlapping peptides spanning the p17 region to identify dominant epitopes .

Q. How can structural variability in the HIV p17 Gag (77-85) epitope impact T-cell receptor (TCR) recognition?

  • Methodology : Perform alanine scanning mutagenesis or molecular dynamics simulations to identify critical residues (e.g., position 5: Thr→Ala). Validate using cytotoxicity assays with variant peptides (e.g., SLYNTAVL vs. SLYNTIAVL) .
  • Data Interpretation : Note that TCR clonotypes may exhibit differential cross-reactivity. For example, BV17+ clones recognize SLYNTVATL but not SLYNTIAVL, impacting immune escape analysis .

Q. What are standard methods for evaluating p17’s role in viral assembly and maturation?

  • Methodology : Use Western blot with anti-p17 antibodies (e.g., PA1-4954) to detect p17 cleavage from the p55 Gag precursor in HIV-infected cell lysates. Employ immunofluorescence to localize p17 in the plasma membrane .
  • Pitfalls : Ensure protease inhibitors are omitted during lysate preparation to allow natural processing of Gag polyproteins .

Advanced Research Questions

Q. How can cross-reactivity between HIV p17 Gag (77-85) and unrelated viral epitopes (e.g., influenza) confound immune monitoring studies?

  • Methodology : Stimulate PBMCs from HLA-A*02+ donors with both HIV p17 (SLYNTVATL) and FLU-M1 (GILGFVFTL) peptides. Measure cytotoxicity via Chromium-51 release assays and TCR repertoire analysis via spectratyping .
  • Contradictions : Cross-reactive T cells may arise from memory responses to prior infections (e.g., influenza), leading to false-positive HIV-specific signals. Control with peptide-pulsed HLA-mismatched target cells .

Q. What strategies improve the immunogenicity of p17-based virus-like particle (VLP) vaccines?

  • Methodology : Fuse p17 to the Geobacillus stearothermophilus E2 scaffold to enhance antigen presentation. Evaluate antibody titers via ELISA and CTL activity via IFNγ ELISPOT in immunized mice .
  • Optimization : Co-administer CpG-ODN adjuvants to bias toward Th1 responses. Monitor sustained humoral immunity (e.g., IgG1 dominance) and CD8+ T-cell lytic activity .

Q. How do mutations in p17’s α-helical domain affect antibody neutralization?

  • Methodology : Generate p17 mutants (e.g., HLWASRELERFALN→HLWASRALERFALN) and test binding kinetics via surface plasmon resonance (SPR). Validate using cryo-EM to assess conformational changes .
  • Challenges : Distinguish between epitope loss due to structural destabilization vs. direct residue-antibody interactions. Include thermal shift assays to confirm protein stability .

Q. Data Analysis & Contradictions

Q. How should researchers reconcile discrepancies in CTL response magnitudes across HLA-A*02+ cohorts?

  • Approach : Stratify data by HLA-B alleles (e.g., B*27) that dominate CTL responses in some individuals. Use single-cell sequencing to identify clonal expansions competing for epitope recognition .
  • Example : In HLA-A02/B27 individuals, p24(263-272) (B27-restricted) often supersedes p17 responses despite A*02 prevalence .

Q. Why do some studies report sustained anti-p17 antibodies post-vaccination while others show rapid waning?

  • Analysis : Compare vaccine platforms (e.g., VLPs vs. soluble proteins). E2 scaffold-based vaccines induce longer-lasting IgG1 due to particulate antigen presentation and follicular dendritic cell trapping .
  • Variables : Track germinal center activity via CXCR5+ PD-1+ Tfh cells in lymphoid tissues .

Q. Methodological Resources

Q. What in silico tools are recommended for epitope prediction and HLA binding affinity estimation?

  • Tools : Use NetMHCpan 4.0 for HLA-A*0201 binding predictions. Validate with IEDB consensus tools and structural databases (e.g., PDB ID 1HIW for p17) .

Q. How to design a longitudinal study assessing p17-specific T-cell exhaustion in chronic HIV infection?

  • Design : Collect PBMCs at baseline and post-antiretroviral therapy (ART). Use multiparametric flow cytometry (PD-1, TIM-3, LAG-3) and TCRβ sequencing to track clonal attrition .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

The table below highlights key differences between HIV p17 Gag (77-85) and structurally or functionally related peptides:

Property HIV p17 Gag (77-85) FluM1 (58-66) HCV NS5B (2594-2602) HIV Gag p24 (263-272)
Sequence SLYNTVATL GILGFVFTL DLIFCHSKK KRWIILGLNK
Pathogen Source HIV-1 Influenza A virus Hepatitis C virus HIV-1
HLA Restriction HLA-A*0201 HLA-A*0201 HLA-A*0201 HLA-B*27
Immunodominance Dominant in chronic HIV Dominant in influenza Variable in HCV infection Dominant in HLA-B*27+ patients
Key Role Viral matrix integrity, CTL evasion Viral nucleoprotein packaging Viral RNA polymerase activity Capsid protein stability
Cross-Reactivity With FluM1 (58-66) With HIV p17 Gag (77-85) Limited data None reported
References

Immunological Cross-Reactivity

  • FluM1 (58-66) : Structural alignment of HIV p17 Gag (77-85) (SLYNTVATL) and FluM1 (GILGFVFTL) reveals similarity in their α-helix domains, enabling cross-reactive T-cell responses. Studies show that PBMCs from HLA-A*0201+ individuals stimulated with either peptide exhibit cytotoxic activity against both epitopes, suggesting shared TCR recognition . This cross-reactivity may explain why influenza infection or vaccination can transiently enhance anti-HIV immune responses in co-infected individuals .

Immunodominance Profiles

  • HIV p17 Gag (77-85) vs. HIV Gag p24 Epitopes: While p17 (77-85) is immunodominant in chronic HIV infection, most CTL activity in HIV targets the more conserved p24 capsid protein. For example, HLA-B*27-positive individuals predominantly respond to p24 (263-272) rather than p17 (77-85), highlighting subtype-specific immunodominance .
  • Vaccine Context: In HLA-A*0201-positive vaccine recipients, p17 (77-85) fails to elicit dominant CTL responses despite robust anti-Gag activity, unlike natural infection . This disparity underscores the influence of antigen presentation (e.g., during active viral replication vs. subunit vaccines) on epitope immunogenicity .

Functional and Clinical Implications

  • HIV p17 Gag (77-85) : High-affinity TCRs targeting this epitope produce interleukin-2 and control both wild-type and mutant HIV strains, but viral escape mutants (e.g., SLYNTIAVL) reduce TCR recognition breadth .
  • FluM1 (58-66) : Cross-reactive responses may partially control HIV in co-infected individuals but are insufficient to prevent disease progression .
  • Therapeutic Potential: Engineered virus-like particles (VLPs) displaying p17 (77-85) enhance both humoral and cellular immunity, outperforming recombinant protein-based vaccines .

Key Research Findings

Cross-Reactivity Mechanism : FluM1-specific memory T cells expanded during influenza infection can recognize HIV p17 Gag (77-85), suggesting "heterologous immunity" between unrelated viruses .

Epitope Variability : HIV p17 Gag (77-85) variants (e.g., SLYNTIAVL) exhibit reduced TCR binding, contributing to immune escape in vivo .

Vaccine Limitations: Canarypox-based HIV vaccines fail to replicate the natural immunodominance of p17 (77-85), likely due to differences in antigen processing and presentation .

Vorbereitungsmethoden

Solid-Phase Peptide Synthesis (SPPS) of SLYNTVATL

The solid-phase peptide synthesis (SPPS) method is the gold standard for producing HIV-1 p17 Gag (77-85) due to its efficiency in generating high-purity, sequence-specific peptides . The process begins with the selection of a resin backbone, typically Fmoc (9-fluorenylmethyloxycarbonyl) -based chemistry, which allows for stepwise addition of protected amino acids.

Resin Activation and Amino Acid Coupling

The synthesis initiates with the immobilization of the C-terminal amino acid (leucine, L) onto a Wang resin or Rink amide resin . The Fmoc group is removed using a 20% piperidine solution in dimethylformamide (DMF), exposing the amino group for subsequent coupling. Each amino acid (S-L-Y-N-T-V-A-T-L) is activated with HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-diisopropylethylamine) before being added sequentially . Coupling reactions are monitored via Kaiser tests to confirm completion, ensuring >99% yield per step.

Side-Chain Deprotection and Cleavage

After full sequence assembly, side-chain protecting groups (e.g., tert-butyl for threonine, trityl for asparagine) are removed using a cleavage cocktail of 95% trifluoroacetic acid (TFA) , 2.5% water, and 2.5% triisopropylsilane. The peptide-resin bond is simultaneously cleaved, releasing the crude peptide into solution . The molecular weight of the final product is 981.1 g/mol (C₄₄H₇₂N₁₀O₁₅), as confirmed by mass spectrometry .

Myristoylation and Post-Translational Modifications

For studies requiring N-myristoylated p17 , a lipid moiety is added to the N-terminal serine via chemical conjugation. This process involves reacting the synthetic peptide with myristic acid activated by DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane . Myristoylation enhances membrane binding and is critical for mimicking the native structure of HIV-1 Gag during assembly .

High-Performance Liquid Chromatography (HPLC) Purification

Crude synthetic peptides undergo reverse-phase HPLC to achieve >95% purity, a requirement for immunological assays . The process utilizes a C18 column with a gradient of 0.1% TFA in water (solvent A) and 0.1% TFA in acetonitrile (solvent B). Key parameters include:

ParameterValue
ColumnPhenomenex Luna C18 (250 × 4.6 mm)
Flow Rate1.5 mL/min
Gradient5–60% B over 30 min
DetectionUV at 214 nm

Fractions containing SLYNTVATL are pooled, lyophilized, and analyzed by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry to verify molecular weight .

Characterization of Structural and Functional Properties

Circular Dichroism (CD) Spectroscopy

CD spectroscopy reveals the secondary structure of SLYNTVATL in solution. The peptide exhibits a random coil conformation in aqueous buffers but adopts partial α-helical structure in membrane-mimetic environments (e.g., 30% trifluoroethanol) . This structural flexibility is critical for its interaction with HLA-A*02:01 molecules .

Analytical Ultracentrifugation

Sedimentation velocity experiments demonstrate that N-myristoylated SLYNTVATL forms trimers in solution, with a sedimentation coefficient (s) of 2.5 Svedberg units . Non-myristoylated peptides remain monomeric, highlighting the role of lipid modification in oligomerization .

Biological Activity Assays

Functional validation involves stimulating peripheral blood mononuclear cells (PBMCs) from HLA-A*02:01-positive donors. IFN-γ release is quantified via ELISPOT assay , with responses detectable at peptide concentrations as low as 1 μg/mL . Cross-reactivity with FluM1 (58-66) and HCV NS5B (2594-2602) is assessed using tetramer staining, revealing shared TCR recognition motifs .

Quality Control and Batch Consistency

Commercial suppliers (e.g., SB-Peptide, STEMCELL Technologies) adhere to stringent QC protocols:

TestSpecificationMethod
Purity≥95%HPLC (UV 214 nm)
Mass Verification981.1 ± 1 DaMALDI-TOF
Endotoxin<0.1 EU/mgLimulus amebocyte lysate
Solubility1 mg/mL in PBS or DMSOVisual inspection

Lyophilized peptides are stored at -20°C and reconstituted in sterile DMSO to a final concentration of 10 mg/mL, ensuring stability for >6 months .

Challenges in Large-Scale Production

Trifluoroacetate (TFA) Removal

Residual TFA from HPLC purification can inhibit T-cell responses. Dialysis against 0.1% acetic acid or ion-exchange chromatography reduces TFA content to <0.01% .

Batch-to-Batch Variability

To minimize variability, synthesis scales are limited to 100 mg per batch , and each lot is validated using PBMCs from predefined donors .

Applications in HIV Research

While beyond the scope of preparation methods, it is noteworthy that SLYNTVATL is used in:

  • Vaccine development : As a component of peptide cocktails to induce broad CTL responses .

  • Cross-reactivity studies : To explore TCR plasticity between HIV-1, influenza, and HCV epitopes .

Eigenschaften

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H72N10O15/c1-19(2)14-28(48-37(61)27(45)18-55)38(62)49-29(16-25-10-12-26(58)13-11-25)39(63)50-30(17-32(46)59)40(64)54-35(24(9)57)43(67)52-33(21(5)6)41(65)47-22(7)36(60)53-34(23(8)56)42(66)51-31(44(68)69)15-20(3)4/h10-13,19-24,27-31,33-35,55-58H,14-18,45H2,1-9H3,(H2,46,59)(H,47,65)(H,48,61)(H,49,62)(H,50,63)(H,51,66)(H,52,67)(H,53,60)(H,54,64)(H,68,69)/t22-,23+,24+,27-,28-,29-,30-,31-,33-,34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPMZGASBMYMTQ-CPRZOGMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H72N10O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

981.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(1,3-Benzoxazol-2-YL)benzoyl chloride
HIV p17 Gag (77-85)
3-(1,3-Benzoxazol-2-YL)benzoyl chloride
HIV p17 Gag (77-85)
3-(1,3-Benzoxazol-2-YL)benzoyl chloride
HIV p17 Gag (77-85)
3-(1,3-Benzoxazol-2-YL)benzoyl chloride
HIV p17 Gag (77-85)
3-(1,3-Benzoxazol-2-YL)benzoyl chloride
HIV p17 Gag (77-85)
3-(1,3-Benzoxazol-2-YL)benzoyl chloride
HIV p17 Gag (77-85)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.